molecular formula C9H6N2O B1335513 1,8-Naphthyridine-4-carbaldehyde CAS No. 64379-46-0

1,8-Naphthyridine-4-carbaldehyde

Cat. No.: B1335513
CAS No.: 64379-46-0
M. Wt: 158.16 g/mol
InChI Key: LGCAFKJJCFELHM-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings.

Chemical Reactions Analysis

Types of Reactions: 1,8-Naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 1,8-Naphthyridine-4-carboxylic acid.

    Reduction: 1,8-Naphthyridine-4-methanol.

    Substitution: Various substituted 1,8-naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Naphthyridine-4-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-4-carbaldehyde involves its interaction with biological targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

1,8-Naphthyridine-4-carbaldehyde can be compared with other naphthyridine derivatives such as:

    1,5-Naphthyridine: Similar in structure but differs in the position of nitrogen atoms in the pyridine rings.

    1,6-Naphthyridine: Another isomer with different nitrogen atom positions.

    1,7-Naphthyridine: Also an isomer with unique properties due to its nitrogen atom arrangement.

Properties

IUPAC Name

1,8-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCAFKJJCFELHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406207
Record name 1,8-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-46-0
Record name 1,8-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-[1,8]naphthyridine (0.743 g, 5.15 mmol) was dissolved in dioxane (32 mL) and water (4 mL). Selenium dioxide (1.14 g, 103 mmol) was added, and the solution was heated to 80° C. for 1 h. Subsequently more selenium dioxide (0.020 g, 1.80 mmol) was added, the solution heated for 30 min, and then allowed to cool to RT. The solution was passed through a syringe filter to remove solids, and poured into a solution of water : satd. aq. NaHCO3 (1:1) (60 mL). The organic layer was separated and the remaining aqueous extracted with DCM (2×100 mL) and (1×50 mL). The organic fractions were combined, dried over Na2SO4, filtered, and concentrated under vacuum. The product was purified (SGC using MeCN:hexanes in 1:1 ratio) to yield the title compound (0.63 g). MS (ESI+) for m/z 159 (M+H)+. 1H NMR (CDCl3) δ 10.39 (s, 1H), 9.39-9.37 (m, 2H), 9.16 (d, 1H), 7.85 (d, 1H), 7.61 (dd, 1H).
Quantity
0.743 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde and its tetrazolo derivative?

A1: The research focuses on synthesizing a series of 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives and exploring their potential as antimicrobial agents. 1,8-Naphthyridine derivatives, particularly those with a carbaldehyde group, are known to exhibit a wide range of biological activities.

Q2: Did the researchers find any promising antimicrobial activity in the synthesized compounds?

A: Yes, the synthesized compounds were screened for their antimicrobial activity, although specific results are not detailed in the abstract []. This screening likely involved testing the compounds against various bacterial and/or fungal strains to determine their efficacy in inhibiting microbial growth. Further research would be needed to determine the specific spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action for these compounds.

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